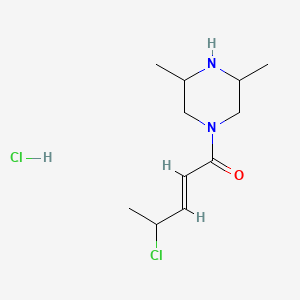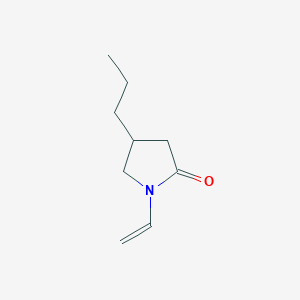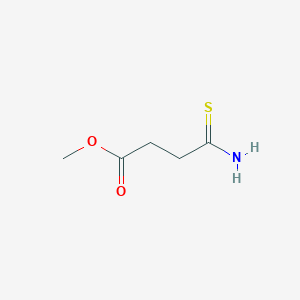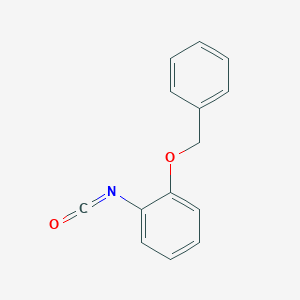
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine (6-M4MTHP) is a novel compound that has been studied for its potential applications in scientific research. 6-M4MTHP is a nitrogen-containing heterocyclic compound, which is a type of organic compound that contains at least one nitrogen atom within a ring structure. This compound has been studied for its ability to act as a ligand for receptors, and has been found to have a wide range of biological and physiological effects.
Scientific Research Applications
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine has been studied for its potential applications in scientific research. It has been found to act as a ligand for certain receptors, and has been used to study the physiological effects of these receptors. This compound has also been studied for its potential use in drug discovery, as it has been found to interact with certain enzymes and proteins involved in drug metabolism. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to interact with certain proteins involved in cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine is not yet fully understood. However, it is believed that this compound acts as a ligand for certain receptors, and that this binding is responsible for its biological and physiological effects. Additionally, this compound has been found to interact with certain enzymes and proteins involved in drug metabolism, and this interaction is thought to be responsible for its potential use in drug discovery.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain, and to act as an antioxidant. Additionally, this compound has been found to reduce the growth of certain cancer cells, and to increase the survival rate of animals in certain experiments.
Advantages and Limitations for Lab Experiments
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, this compound is relatively non-toxic, and has been found to have a wide range of biological and physiological effects. However, this compound also has some limitations for use in laboratory experiments. It is relatively expensive to synthesize, and its effects are not yet fully understood.
Future Directions
There are several potential future directions for research on 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine. One potential direction is to further study the biochemical and physiological effects of this compound, in order to gain a better understanding of its mechanism of action. Additionally, further research could be done to explore the potential applications of this compound in drug discovery. Other potential directions include further research on the potential use of this compound in cancer research, and further research on the synthesis of this compound.
Synthesis Methods
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine can be synthesized in a few different ways. One method involves the reaction of ethyl acetoacetate with 6-methoxy-4-methyl-2,3,4-trimethylpyridine in the presence of an acid catalyst. This reaction yields this compound as the main product, along with some other by-products. Another method involves the reaction of ethyl acetoacetate with 6-methoxy-4-methyl-2,3,4-trimethylpyridine in the presence of an amine catalyst. This reaction yields this compound as the main product, along with some other by-products.
properties
IUPAC Name |
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-8-7(5-6)9-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAFIQTDNOFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

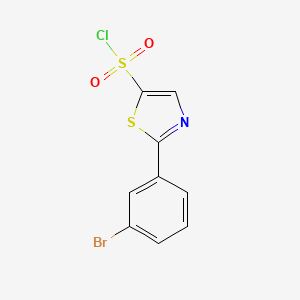

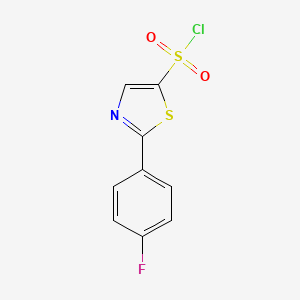
![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
